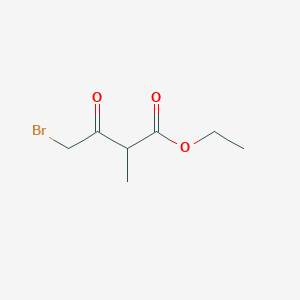

Ethyl 4-bromo-2-methyl-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-methyl-3-oxobutanoate is a useful research compound. Its molecular formula is C7H11BrO3 and its molecular weight is 223.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-bromo-2-methyl-3-oxobutanoate, and what parameters govern reaction efficiency?

Methodological Answer: The compound is synthesized via bromination of ethyl 3-oxobutanoate derivatives. A metal-free approach involves reacting ethyl 3-oxobutanoate with EPDTB (1,3-dibromo-5,5-dimethylhydantoin) in EtOAc at 5–10°C for 24 minutes, monitored by TLC (10% EtOAc/hexane). Critical parameters include:

- Temperature control : Maintaining <10°C minimizes side reactions.

- Stoichiometry : A 1:1.67 molar ratio (substrate:EPDTB) ensures complete bromination.

- Workup : Water washing and anhydrous Na₂SO₄ drying are essential for purity .

Alternative routes use bromine (Br₂) in acetic acid for analogous brominated esters, though this may require stricter safety protocols .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy : Focus on ¹H NMR (δ ~4.2–4.4 ppm for ethyl ester protons; δ ~3.5 ppm for methyl groups) and ¹³C NMR (δ ~170 ppm for carbonyl carbons). Compare with CRC Handbook data (e.g., C₆H₁₁BrO₂ derivatives) for validation .

- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches.

- Mass Spectrometry : Look for molecular ion peaks at m/z 209.04 (C₆H₉BrO₃⁺) .

X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in stereochemistry .

Q. How is purity assessed, and what challenges arise during purification?

Methodological Answer:

- TLC Monitoring : Use 10% EtOAc/hexane; target Rf ~0.3–0.4.

- Recrystallization : Ethanol/water mixtures are optimal for removing unreacted starting materials.

- GC-MS/HPLC : Quantify impurities >0.5%. Challenges include brominated byproducts (e.g., di-brominated analogs) and residual solvents, requiring multiple washing steps .

Advanced Research Questions

Q. How can computational methods model the reactivity and regioselectivity of bromination in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bromination sites. The α-carbon to the ketone is more electrophilic due to conjugation.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., EtOAc vs. acetic acid) on reaction pathways. highlights hydrazone derivatives studied via computational crystallography .

Q. How should researchers resolve contradictions in reported spectral data or synthetic yields?

Methodological Answer:

- Cross-Validation : Replicate synthesis under standardized conditions (e.g., 5°C, 24-minute reaction) and compare yields with prior studies .

- Isomer Discrimination : Use 2D NMR (COSY, HSQC) to distinguish between 4-bromo and 2-bromo isomers.

- Literature Meta-Analysis : Tabulate discrepancies (e.g., melting points, NMR shifts) and correlate with synthetic conditions (Table 1).

Table 1: Reported Data Contradictions and Resolutions

| Parameter | Study A | Study B | Resolution Method |

|---|---|---|---|

| Yield (%) | 78 | 65 | TLC monitoring optimization |

| ¹H NMR (δ, ppm) | 4.25 (q, J=7 Hz) | 4.30 (q, J=7 Hz) | Deuterated solvent calibration |

Q. What mechanistic insights explain the bromination regioselectivity in similar β-keto esters?

Methodological Answer: Bromination occurs preferentially at the α-position to the ketone due to:

- Electronic Effects : Resonance stabilization of the enolate intermediate.

- Steric Factors : Methyl groups at the 2-position hinder alternative sites.

Kinetic studies (e.g., stopped-flow UV-Vis) can quantify activation barriers, while isotopic labeling (²H/¹³C) tracks proton transfer steps .

Q. How is this compound utilized in synthesizing bioactive heterocycles or pharmaceutical intermediates?

Methodological Answer:

- Cyclization Reactions : React with hydrazines to form pyrazoles (e.g., ’s hydrazone derivatives).

- Amphetamine Precursors : Reductive amination of the ketone group yields intermediates for forensic analysis (e.g., 3-oxo-2-phenylbutanamide derivatives) .

- Anticancer Agents : Derivatives like 4-(fluorophenyl)-4-oxobutanoic acid are explored for bioactivity .

Q. What crystallographic strategies using SHELX improve structural determination accuracy?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve bromine atom positions.

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Validate with R1 < 5% and wR2 < 12%.

- Hydrogen Bonding Analysis : Generate ORTEP diagrams to map intermolecular interactions (e.g., ’s ethyl hydrazono derivatives) .

Properties

Molecular Formula |

C7H11BrO3 |

|---|---|

Molecular Weight |

223.06 g/mol |

IUPAC Name |

ethyl 4-bromo-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C7H11BrO3/c1-3-11-7(10)5(2)6(9)4-8/h5H,3-4H2,1-2H3 |

InChI Key |

UFGBECWLMBMOGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(=O)CBr |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.